molecular formula C12H13FN2O2 B8365211 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide

Cat. No.: B8365211
M. Wt: 236.24 g/mol
InChI Key: BFEGXBWALSSEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide is a useful research compound. Its molecular formula is C12H13FN2O2 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

5-fluoro-N-(3-hydroxypropyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C12H13FN2O2/c13-9-2-3-10-8(6-9)7-11(15-10)12(17)14-4-1-5-16/h2-3,6-7,15-16H,1,4-5H2,(H,14,17)

InChI Key

BFEGXBWALSSEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)NCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-1H-indole-2-carboxylic acid (2.27 g, 12.7 mmol) in CH2Cl2 (100 mL) is added DMAP (4.64 g, 38 mmol), EDCI (3.64 g, 19 mmol), 3-amino-propan-1-ol (1.90 g, 25 mmol). The mixture is stirred at room temperature for 24 hours. After the solvent is removed under vacuum, 5% HCl (100 mL) is added to the mixture. It is extracted with EtOAc (100 mL×3). The combined organic layers are washed with saturated aqueous NaHCO3 (100 mL), brine (100 mL) and dried with Na2SO4. Solvent is removed to give 5-fluoro-1H-indole-2-carboxylic acid (3-hydroxy-propyl)-amide; 1H NMR (DMSO-d6) δ 1.69 (quint, 2H, J=6.4 Hz), 3.34 (q, 2H, J=6.0 Hz), 3.48 (t, 2H, J=6.4 Hz), 4.48 (bs, 1H), 6.99-7.10 (m, 2H), 7.36-7.44 (m, 2H), 8.47 (t, 1H, J=5.6 Hz), 11.63 (s, 1H); m/z [M++1] 237.1.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 g
Type
catalyst
Reaction Step One

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